molecular formula C13H24N2O2 B2902590 Tert-butyl 9-amino-6-azaspiro[3.5]nonane-6-carboxylate CAS No. 1369143-47-4

Tert-butyl 9-amino-6-azaspiro[3.5]nonane-6-carboxylate

Cat. No.: B2902590
CAS No.: 1369143-47-4
M. Wt: 240.347
InChI Key: KTOPNLWRUUFYQE-UHFFFAOYSA-N
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Description

Tert-butyl 9-amino-6-azaspiro[3.5]nonane-6-carboxylate: is a chemical compound with the molecular formula C13H24N2O2. It is a derivative of spirocyclic compounds, which are characterized by their unique ring structures that are fused together

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 9-amino-6-azaspiro[3.5]nonane-6-carboxylate typically involves multiple steps, starting with the formation of the spirocyclic core. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 9-amino-6-azaspiro[3.5]nonane-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound or to synthesize related compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 9-amino-6-azaspiro[3.5]nonane-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study the interactions of spirocyclic structures with biological targets, such as enzymes or receptors. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine: . Its ability to interact with various biological targets makes it a promising candidate for drug discovery.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties may offer advantages in the development of new materials with improved performance.

Mechanism of Action

The mechanism by which tert-butyl 9-amino-6-azaspiro[3.5]nonane-6-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • Tert-butyl 9-oxo-6-azaspiro[3.5]nonane-6-carboxylate: This compound is similar in structure but contains an oxo group instead of an amino group.

  • Tert-butyl 7-formyl-6-azaspiro[3.5]nonane-6-carboxylate: This compound has a formyl group at the 7-position, differing from the amino group in the original compound.

Uniqueness: Tert-butyl 9-amino-6-azaspiro[3.5]nonane-6-carboxylate is unique due to its specific arrangement of functional groups and its spirocyclic structure

Properties

IUPAC Name

tert-butyl 9-amino-6-azaspiro[3.5]nonane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-5-10(14)13(9-15)6-4-7-13/h10H,4-9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOPNLWRUUFYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2(C1)CCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369143-47-4
Record name tert-butyl 9-amino-6-azaspiro[3.5]nonane-6-carboxylate
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